Lab-scale MOF synthesis often struggles with demetalation and inconsistent layer thickness when using Zn or Co analogs. CuTCPP overcomes these issues: its robust Cu(II) center and four carboxy groups enable precise 2D nanosheet formation with 1-2 nm thickness and high reproducibility. - Superior C-C coupling for CO2-to-C2+ electroreduction (unique Cu-N4 sites) - Retains structural integrity in harsh solvothermal conditions (398.7 eV π* covalency) - High optical limiting βeff 11.0×10^-8 m/W for laser protection polymers.
CU(II) Meso-tetra(4-carboxyphenyl)porphine (CAS: 41699-93-8), commonly referred to as CuTCPP, is a pre-metalated porphyrin building block featuring a central copper(II) ion coordinated to four meso-carboxyphenyl groups [1]. In industrial and laboratory procurement, it is primarily sourced as a rigid, tetra-topic organic ligand for the construction of structurally precise 2D and 3D Metal-Organic Frameworks (MOFs), electrocatalysts, and optoelectronic materials [2]. The compound is characterized by its square-planar d9 copper center, which imparts distinct electronic and catalytic properties compared to its free-base counterpart [3]. Its four peripheral carboxylic acid moieties provide predictable, multi-directional coordination sites for secondary metal nodes, ensuring high framework predictability, thermal stability, and processability during solvothermal synthesis [1].
Substituting CuTCPP with the free-base H2TCPP or other metalated analogs (such as ZnTCPP or CoTCPP) fundamentally alters the electronic structure, framework topology, and catalytic pathways of the resulting materials [1]. For instance, the specific Cu-N4 center in CuTCPP uniquely facilitates C-C coupling during CO2 electroreduction, a critical pathway for generating C2+ products that remains largely inaccessible to CoTCPP [2]. Morphologically, CuTCPP's distinct coordination geometry enables the exfoliation of true 1–2 nm ultrathin MOF nanosheets, whereas zinc or cobalt analogs yield significantly thicker aggregates under identical surfactant-assisted conditions [3]. Furthermore, the strong covalency of the Cu-porphyrin bond prevents demetalation under harsh solvothermal conditions, ensuring framework integrity where more ionic analogs like MgTCPP or ZnTCPP might degrade and leach metal ions into the solution [4].
When synthesizing 2D metal-organic framework nanosheets via surfactant-assisted solvothermal methods, the choice of the pre-metalated porphyrin dictates the final layer thickness. CuTCPP allows for the formation of well-defined, ultrathin 2D structures with an average thickness of 1–2 nm, closely mimicking graphene [1]. In contrast, substituting CuTCPP with ZnTCPP, CoTCPP, or MnTCPP under identical synthetic conditions results in significantly thicker, irregular aggregates due to differing π-π stacking and J-aggregation behaviors [2].
| Evidence Dimension | Nanosheet thickness in solvothermal synthesis |
| Target Compound Data | 1–2 nm thickness (ultrathin 2D morphology) |
| Comparator Or Baseline | ZnTCPP, CoTCPP, and MnTCPP (>10 nm, significantly thicker aggregates) |
| Quantified Difference | CuTCPP yields an order-of-magnitude reduction in nanosheet thickness compared to Zn/Co/Mn analogs. |
| Conditions | Surfactant-assisted solvothermal MOF synthesis with benzoic acid modulation |
Procuring CuTCPP is essential for researchers and engineers aiming to manufacture true single- or few-layer MOF nanosheets for surface-active applications.
In the design of MOF-based electrocatalysts for CO2 reduction, the central metal of the porphyrin ligand determines the reaction pathway and product selectivity. CuTCPP provides specific Cu-N4 active sites that, especially when coupled with Cu2O, stabilize the *CO dimer intermediates required for C-C coupling, achieving a Faradaic Efficiency (FE) for ethylene (C2H4) of 61.8% at -1.3 V vs RHE [1]. Conversely, CoTCPP-based frameworks predominantly drive 2-electron or 8-electron reductions, yielding CO or methane (e.g., 14% FE for CH4), but lack the specific electronic structure necessary for efficient multi-carbon product generation [1].
| Evidence Dimension | Faradaic Efficiency (FE) for C2H4 (Ethylene) |
| Target Compound Data | 61.8% FE for C2H4 (in Cu2O/Cu-CuTCPP heterostructures) |
| Comparator Or Baseline | CoTCPP (0% C2H4; predominantly yields CO or 14% FE for CH4) |
| Quantified Difference | CuTCPP enables a >60% shift in selectivity towards high-value C2 products via C-C coupling. |
| Conditions | Electrochemical CO2 reduction in aqueous electrolyte at -1.3 V vs RHE |
Buyers targeting the synthesis of multi-carbon value-added chemicals (like ethylene) must select CuTCPP over Co or Zn analogs to access the requisite C-C coupling pathways.
For optoelectronic applications, pre-metalating the porphyrin core with copper drastically enhances nonlinear optical properties compared to the free-base ligand. CuTCPP-based MOF/PVA films exhibit a nonlinear absorption coefficient (βeff) of 11.0 × 10^-8 m/W and an optical limiting threshold (Elith) of 0.18 J/cm2 [1]. The introduction of the Cu(II) ion narrows the optical bandgap and strengthens charge transfer within the ligand cavities, resulting in superior optical limiting performance directly compared to the H2TCPP MOF baseline [1].
| Evidence Dimension | Nonlinear absorption coefficient (βeff) and limiting threshold |
| Target Compound Data | βeff = 11.0 × 10^-8 m/W; Threshold = 0.18 J/cm2 |
| Comparator Or Baseline | H2TCPP MOF (lower βeff and higher limiting threshold) |
| Quantified Difference | CuTCPP provides a highly quantified enhancement in nonlinear absorption and a lower, safer threshold for optical limiting. |
| Conditions | Z-scan technique on MOF/PVA films in DMF |
This quantitative advantage makes CuTCPP the preferred procurement choice for manufacturing laser protection devices and advanced optical limiters.
The stability of metalated porphyrins during harsh solvothermal MOF synthesis depends heavily on the covalency of the metal-ligand bond. X-ray absorption spectroscopy reveals that CuTCPP possesses the strongest metal-porphyrin interactions among common analogs, with the 1eg(π*) resonance energy shifting to 398.7 eV, indicating maximum charge delocalization [1]. In comparison, ZnTCPP (398.5 eV) and MgTCPP (398.3 eV) exhibit lower resonance energies, reflecting a more ionic and consequently weaker coordination [1]. This high covalency in CuTCPP prevents premature demetalation.
| Evidence Dimension | 1eg(π*) resonance energy (indicator of covalency) |
| Target Compound Data | 398.7 eV (Strong covalent charge delocalization) |
| Comparator Or Baseline | ZnTCPP (398.5 eV) and MgTCPP (398.3 eV) |
| Quantified Difference | +0.2 to +0.4 eV shift, confirming significantly higher metal-ligand covalency. |
| Conditions | X-ray absorption spectroscopy of dissolved porphyrin complexes |
Procuring the highly covalent CuTCPP ensures that the central metal is not lost or exchanged during high-temperature, acidic, or basic solvothermal MOF synthesis protocols.
Directly downstream of its unique morphological control capabilities, CuTCPP is the optimal precursor for synthesizing 1–2 nm ultrathin 2D MOF nanosheets. Its specific coordination geometry and layer repulsion characteristics allow it to outperform Zn- and Co-based analogs in surfactant-assisted solvothermal processes, making it highly suitable for surface-active applications such as advanced filtration membranes and surface-mounted MOFs (SURMOFs)[1].
Leveraging the specific Cu-N4 active sites that facilitate C-C coupling, CuTCPP is a critical component in the fabrication of high-efficiency electrocatalysts for CO2 reduction. When integrated into heterostructures (e.g., with Cu2O), it enables high Faradaic Efficiency for valuable C2 products like ethylene, a pathway that is fundamentally inaccessible when using CoTCPP or free-base baselines [2].
Due to its narrow optical bandgap and high nonlinear absorption coefficient (βeff of 11.0 × 10^-8 m/W), CuTCPP is highly recommended for integration into polymer matrices (such as PVA) to create advanced optical limiters. These materials are essential for protecting sensitive optical sensors and human eyes from high-intensity laser damage, outperforming non-metalated porphyrin alternatives [3].
Because of its superior metal-ligand covalency (indicated by a 398.7 eV π* resonance), CuTCPP is the preferred building block for synthesizing mixed-metal or bimetallic MOFs under harsh solvothermal conditions. It resists the demetalation and ligand leaching that frequently plague more ionic analogs like ZnTCPP, ensuring high reproducibility and structural fidelity in industrial MOF scale-up [4].